N-cyclopropyl-1-pyrrolidinecarbothioamide
描述
N-cyclopropyl-1-pyrrolidinecarbothioamide, also known as CPP or CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
N-cyclopropyl-1-pyrrolidinecarbothioamide-115 exerts its pharmacological effects by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 increases the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain as a result of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 administration has been shown to lead to a variety of biochemical and physiological effects. These include a decrease in glutamate release, an increase in the expression of GABA receptors, and an increase in the activity of potassium channels. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in lab experiments is its high selectivity and potency. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 is its potential for toxicity at high doses, which may limit its therapeutic applications.
未来方向
There are several future directions for research on N-cyclopropyl-1-pyrrolidinecarbothioamide-115. One potential area of research is the development of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to evaluate the safety and efficacy of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in human clinical trials. Additionally, research is needed to explore the potential of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
科学研究应用
N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive properties. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to enhance the efficacy of other antiepileptic drugs, such as valproic acid, in animal models.
属性
IUPAC Name |
N-cyclopropylpyrrolidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c11-8(9-7-3-4-7)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSTYKOZQNORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。